Relacatib

Cathepsin K inhibition Selectivity profiling Whole-cell assays

Relacatib (SB-462795) is the only commercially available tool compound that simultaneously inhibits cathepsins K, L, and V at sub-nanomolar potency (Ki: 41, 68, 53 pM). Unlike selective cathepsin K inhibitors (odanacatib), Relacatib enables multi-cathepsin inhibition studies critical for bone remodeling research. Its 89.4% oral bioavailability in rodents and acute biomarker suppression (onset 1.5 h) make it the benchmark for in vivo anti-resorptive studies. Researchers investigating off-target cathepsin effects or requiring a broad-spectrum cysteine cathepsin inhibitor should select Relacatib over narrow-spectrum alternatives.

Molecular Formula C27H32N4O6S
Molecular Weight 540.6 g/mol
CAS No. 362505-84-8
Cat. No. B1679260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRelacatib
CAS362505-84-8
SynonymsN-((1S)-3-methyl-1-((((4S,7R)-7-methyl-3-oxo-1-(2-pyridinylsulfonyl)hexahydro-1H-azepin-4-yl)amino)carbonyl)-butyl)-1-benzofuran-2-carboxamide
relacatib
SB 462795
SB-462795
SB462795
Molecular FormulaC27H32N4O6S
Molecular Weight540.6 g/mol
Structural Identifiers
SMILESCC1CCC(C(=O)CN1S(=O)(=O)C2=CC=CC=N2)NC(=O)C(CC(C)C)NC(=O)C3=CC4=CC=CC=C4O3
InChIInChI=1S/C27H32N4O6S/c1-17(2)14-21(30-27(34)24-15-19-8-4-5-9-23(19)37-24)26(33)29-20-12-11-18(3)31(16-22(20)32)38(35,36)25-10-6-7-13-28-25/h4-10,13,15,17-18,20-21H,11-12,14,16H2,1-3H3,(H,29,33)(H,30,34)/t18-,20+,21+/m1/s1
InChIKeyBWYBBMQLUKXECQ-GIVPXCGWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Relacatib (SB-462795, GSK-462795) CAS 362505-84-8: Potent Cathepsin K Inhibitor for Bone Resorption Research


Relacatib (SB-462795) is an orally bioavailable, non-lysosomotropic, α-heteroatom cyclic ketone small molecule that potently inhibits the cysteine protease cathepsin K [1]. It exhibits high affinity for human cathepsins K, L, and V with Ki values of 41 pM, 68 pM, and 53 pM, respectively [1]. The compound was developed by GlaxoSmithKline and advanced to clinical evaluation for postmenopausal osteoporosis before discontinuation [2].

Why Generic Substitution of Relacatib (SB-462795) Fails in Cathepsin K Research and Procurement


Generic substitution of Relacatib with other cathepsin K inhibitors is scientifically unjustified due to substantial differences in selectivity profiles, potency across species, and pharmacokinetic parameters that critically impact experimental outcomes. Unlike the highly selective cathepsin K inhibitors odanacatib and ONO-5334, Relacatib exhibits potent inhibition of cathepsins L and V (Ki values of 68 pM and 53 pM, respectively) [1]. This broader inhibition profile contributed to the discontinuation of Relacatib and balicatib from clinical development due to cutaneous side effects associated with limited drug specificity [2]. Furthermore, Relacatib demonstrates markedly different oral bioavailability across species (89.4% in rat versus 28% in monkey), a pharmacokinetic variable not shared by its analogs [3]. These compound-specific characteristics render Relacatib uniquely suited for certain preclinical investigations while simultaneously precluding its interchangeability with more selective cathepsin K inhibitors.

Relacatib (SB-462795) Comparator-Based Quantitative Evidence Guide for Scientific Procurement Decisions


Relacatib vs. Odanacatib: Whole-Cell Selectivity Profile for Cathepsin B, L, and S

In whole-cell assays, Relacatib inhibited cathepsins B, L, and S with potency comparable to its inhibition of cathepsin K, whereas odanacatib demonstrated significantly higher selectivity for cathepsin K [1].

Cathepsin K inhibition Selectivity profiling Whole-cell assays

Relacatib vs. Alendronate: Differential Preservation of Cortical Bone Formation in Ovariectomized Monkeys

In a 9-month study of ovariectomized cynomolgus monkeys, Relacatib (1, 3, or 10 mg/kg/day orally) preserved osteonal bone formation rate in cortical bone, whereas alendronate (0.05 mg/kg IV biweekly) significantly reduced this parameter [1].

Bone histomorphometry Osteoporosis model Cortical bone preservation

Relacatib vs. Balicatib: Comparative Preclinical Efficacy in Ovariectomized Monkey Models

Relacatib preserved cortical and cancellous bone mass in ovariectomized monkeys and significantly reduced urinary N-telopeptide excretion within 1 week of treatment at all dose levels, an effect maintained at the highest dose level [1]. Balicatib partially prevented ovariectomy-induced changes in bone mass and stimulated periosteal bone formation [2].

Bone mineral density Osteoporosis Primate model

Relacatib Enzyme Inhibition Profile: Ki Values Against Cathepsins K, L, V, B, and S

Relacatib inhibits human cathepsins K, L, V, B, and S with Ki values of 0.041 nM, 0.068 nM, 0.063 nM, 13 nM, and 1.6 nM, respectively [1]. This inhibition profile differs from the more selective odanacatib, which exhibits Ki values of 0.2 nM for CatK, 2995 nM for CatL, 1034 nM for CatB, 60 nM for CatS, and 762 nM for CatV [1].

Enzyme kinetics Cathepsin inhibition Selectivity profiling

Relacatib Pharmacokinetic Profile: Species-Dependent Oral Bioavailability

Relacatib exhibits species-dependent oral bioavailability: 89.4% in rat versus 28% in cynomolgus monkey [1]. This contrasts with the more consistent cross-species pharmacokinetics reported for odanacatib, which was designed for metabolic stability and long half-life across preclinical species [2].

Pharmacokinetics Oral bioavailability Preclinical PK

Relacatib In Vivo Efficacy: Acute Biomarker Suppression in Ovariectomized Monkeys

Relacatib administration to medically ovariectomized cynomolgus monkeys resulted in acute reduction of serum and urinary bone resorption markers (CTx and NTx) within 1.5 hours after dosing, with effects lasting up to 48 hours depending on dose [1]. The magnitude of NTx suppression in Relacatib-treated monkeys provides a benchmark for comparing anti-resorptive efficacy across cathepsin K inhibitors [2].

Bone resorption biomarkers In vivo pharmacology NTx suppression

Relacatib (SB-462795) Optimal Research and Preclinical Application Scenarios


Multi-Cathepsin Inhibition Studies Requiring Potent CatL and CatV Activity

Relacatib is optimally employed in studies investigating the combined roles of cathepsins K, L, and V in bone remodeling or other physiological processes. Its Ki values of 0.041 nM (CatK), 0.068 nM (CatL), and 0.063 nM (CatV) make it a uniquely potent multi-cathepsin inhibitor tool compound [1]. Researchers studying off-target cathepsin effects or seeking a positive control for broad cysteine cathepsin inhibition should prioritize Relacatib over highly selective inhibitors like odanacatib.

Comparative Bone Histomorphometry Studies Differentiating CatK Inhibition from Bisphosphonate Therapy

Relacatib serves as a critical tool for distinguishing the effects of cathepsin K inhibition from bisphosphonate therapy on bone formation. As demonstrated in the 9-month ovariectomized monkey study, Relacatib preserved cortical osteonal bone formation rate while alendronate suppressed it [2]. This differential effect makes Relacatib essential for research focused on the anabolic window of cathepsin K inhibition.

Acute Bone Resorption Biomarker Studies in Primate Models

For studies requiring rapid assessment of anti-resorptive efficacy, Relacatib's acute biomarker suppression profile (onset within 1.5 hours, duration up to 48 hours) provides a well-characterized benchmark [3]. The compound's demonstrated efficacy in reducing serum CTx and urinary NTx in medically ovariectomized cynomolgus monkeys establishes it as a reference standard for evaluating novel bone resorption inhibitors in non-human primate models.

Rat Pharmacokinetic and Efficacy Studies Leveraging High Oral Bioavailability

Relacatib's 89.4% oral bioavailability in rat makes it particularly suitable for rodent studies where high systemic exposure via oral dosing is required [4]. Researchers designing rat models of bone resorption or other cathepsin-dependent processes should consider Relacatib when oral administration is preferred over parenteral routes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Relacatib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.